

Synergistic Antitumor Effects of Venetoclax and Azacitidine in Acute Myeloid Leukemia (AML)

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Compound of Interest

Compound Name: SK-575

Cat. No.: B15544569

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A Comparative Guide for Researchers and Drug Development Professionals

The combination of Venetoclax, a selective BCL-2 inhibitor, and Azacitidine, a hypomethylating agent, has demonstrated significant synergistic efficacy in the treatment of Acute Myeloid Leukemia (AML), particularly in older patients or those ineligible for intensive chemotherapy. This guide provides an objective comparison of the combination's performance with single-agent therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of Synergism

The synergistic interaction between Venetoclax and Azacitidine has been quantified in various preclinical studies. The combination consistently shows a significant reduction in cancer cell viability and a marked increase in apoptosis compared to either drug alone.

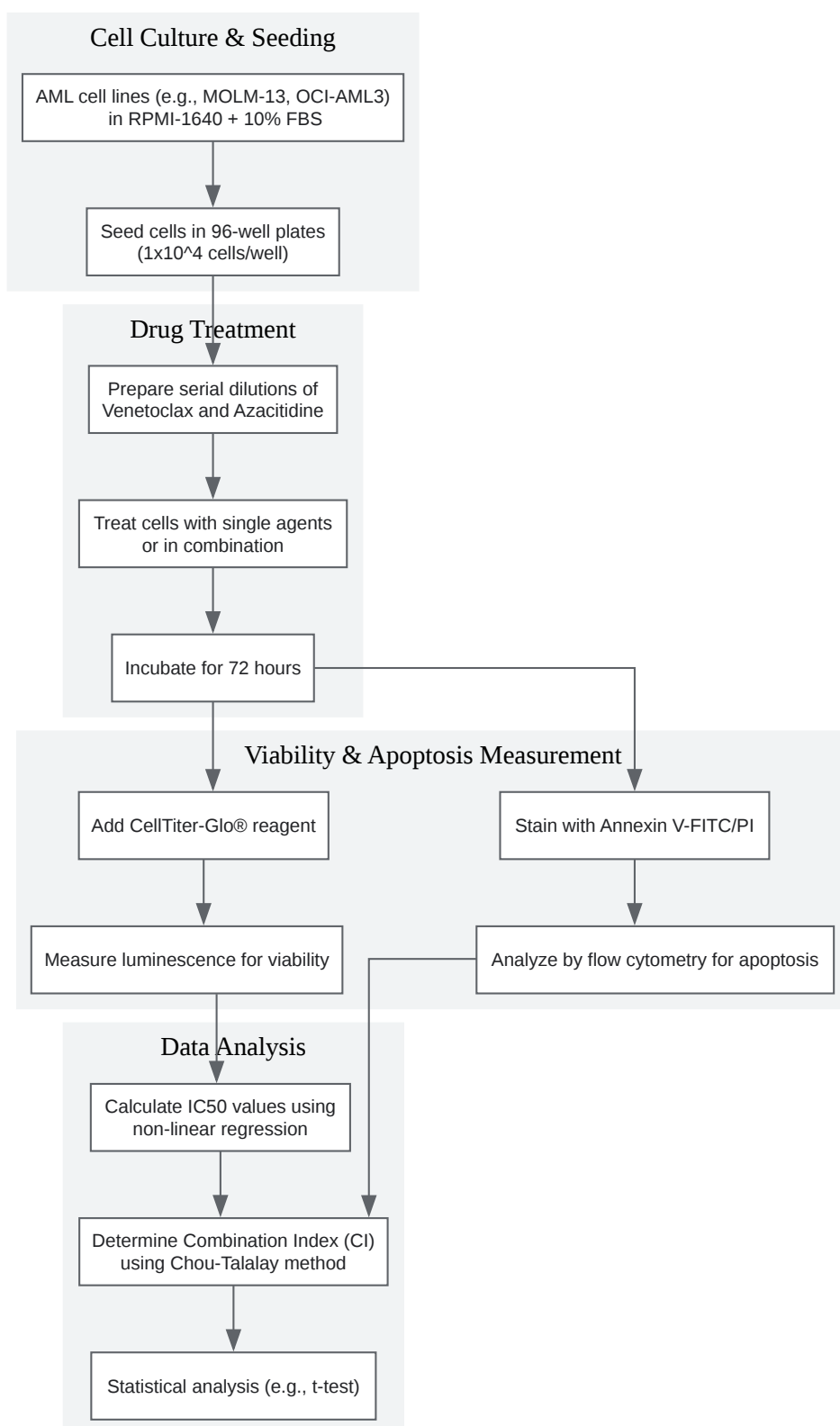
Cell Line	Treatment	IC50 (nM)	Combination Index (CI)	Reference
MOLM-13	Venetoclax	15.8	-	
Azacitidine	850	-		
Venetoclax + Azacitidine	-	< 1		
OCI-AML3	Venetoclax	8.2	-	
Azacitidine	1200	-		
Venetoclax + Azacitidine	-	< 1		

A Combination Index (CI) value of less than 1 is indicative of a synergistic effect.

Experimental Protocols

Cell Viability and Apoptosis Assays

A detailed methodology for assessing the synergistic effects of Venetoclax and Azacitidine on AML cell lines is outlined below.

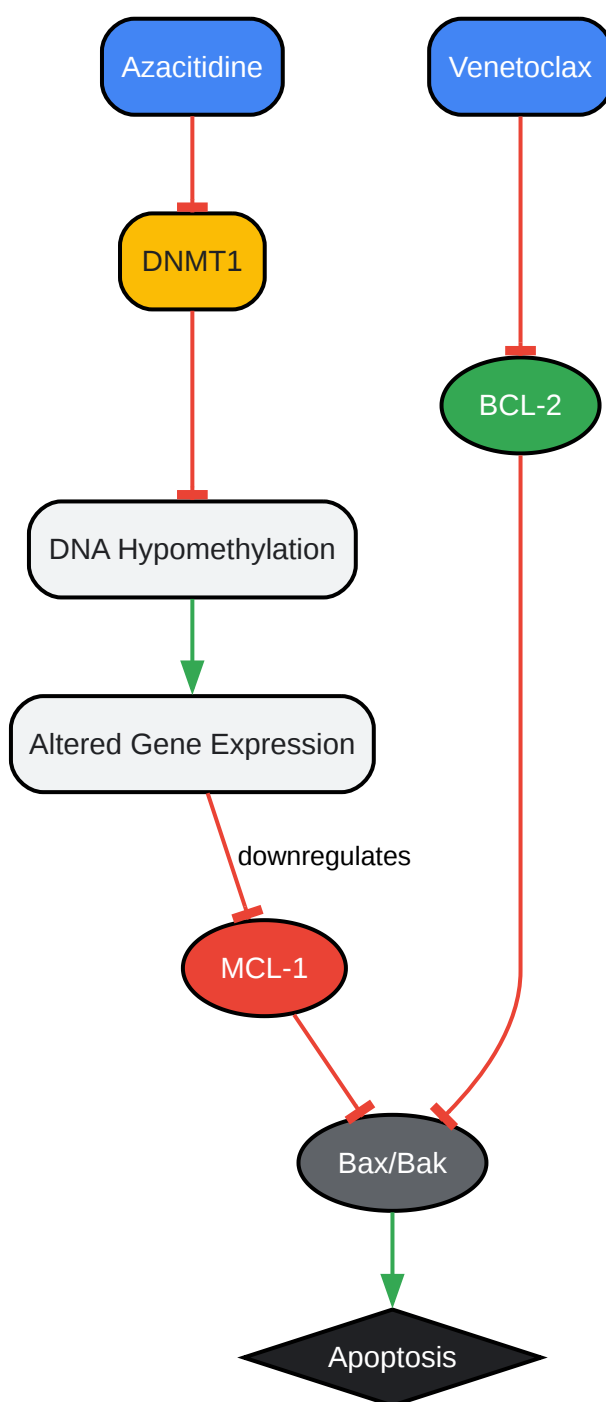


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Figure 1: Experimental workflow for assessing synergy.

Mechanism of Synergistic Action

The synergistic anti-leukemic activity of the Venetoclax and Azacitidine combination is rooted in their complementary mechanisms of action. Azacitidine, by inhibiting DNA methyltransferase, induces a metabolic state that primes AML cells for apoptosis by suppressing the electron transport chain and reducing oxidative phosphorylation. This leads to a dependency on BCL-2 for survival. Venetoclax then directly inhibits BCL-2, unleashing the apoptotic cascade in these primed cells.



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Figure 2: Signaling pathway of Venetoclax and Azacitidine synergy.

- To cite this document: BenchChem. [Synergistic Antitumor Effects of Venetoclax and Azacitidine in Acute Myeloid Leukemia (AML)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15544569#synergistic-effects-of-sk-575-with-other-cancer-drugs>]

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